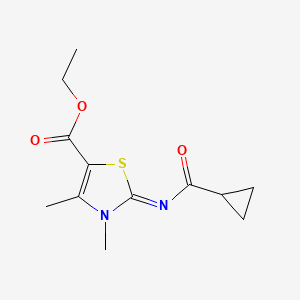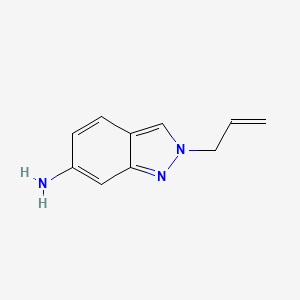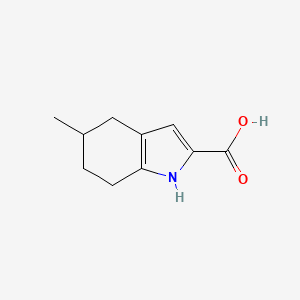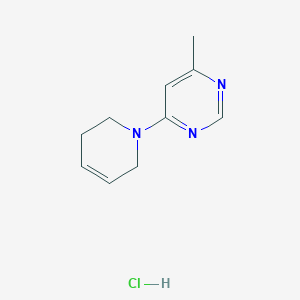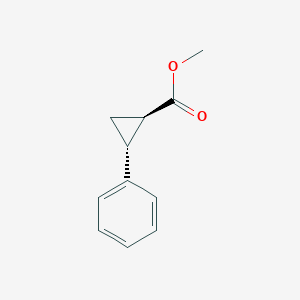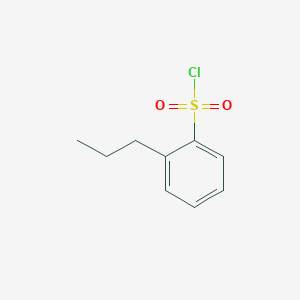
2-Propylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its role as a building block in various chemical syntheses and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-propylbenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-propylbenzenesulfonic acid or its salts to produce the sulfonyl chloride . The reaction is usually carried out in large-scale reactors with precise temperature and pressure controls to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile .
Common Reagents and Conditions: Typical reagents used in these reactions include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid. The reactions are often carried out under acidic conditions to facilitate the formation of the electrophilic species .
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, chlorination of this compound can yield this compound derivatives with various substituents on the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 2-propylbenzene-1-sulfonyl chloride exerts its effects involves electrophilic aromatic substitution. The compound acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds. This reaction proceeds through the formation of a positively charged benzenonium intermediate, which then loses a proton to regenerate the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
Benzene-1-sulfonyl chloride: Similar in structure but lacks the propyl group, making it less hydrophobic.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
Ethylbenzene-1-sulfonyl chloride: Contains an ethyl group, offering different steric and electronic properties compared to the propyl group.
Uniqueness: 2-Propylbenzene-1-sulfonyl chloride is unique due to its propyl group, which influences its hydrophobicity and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
2-propylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURBQKSUZFYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
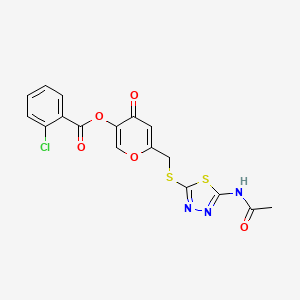
![N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2688876.png)
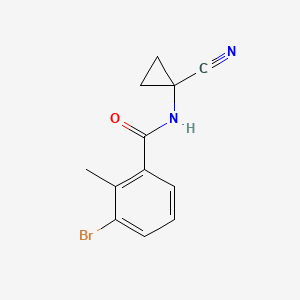
![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)
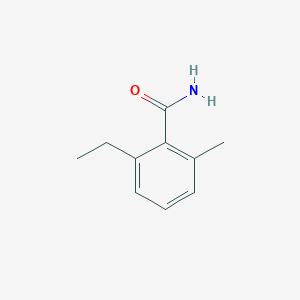
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)
![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)
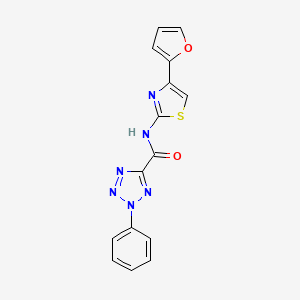
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)
